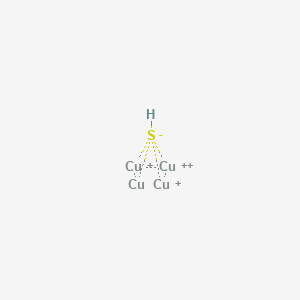
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mu4-sulfido-quadro-tetracopper(3+) is a mu4-sulfido-quadro-tetracopper.
Applications De Recherche Scientifique
Enzymatic Function and Modeling
The μ₄-sulfido-quadro-tetracopper complex has been closely studied for its resemblance to the active site in nitrous oxide reductase, an enzyme responsible for the reduction of nitrous oxide (N₂O) to dinitrogen (N₂). Research indicates that synthetic models of this complex can provide valuable insights into the enzyme's mechanism, highlighting its potential for reducing greenhouse gases like N₂O. A mu-sulfido-tetracopper active site in the enzyme nitrous oxide reductase converts N₂O to N₂, a process thought to involve mu-1,3 coordination of N₂O to two Cu(I) ions. A study developed a synthetic model featuring a mixed valent Cu(II)Cu(I)₂ cluster bridged by disulfide, demonstrating its ability to mimic the enzyme's function by converting N₂O to N₂. Computational analysis supports this mechanism, offering a valuable model for understanding and potentially mitigating greenhouse gas emissions (Bar-Nahum et al., 2009).
Structural Studies and Cluster Properties
Structural studies of mu₄-sulfido and mu₃-thiolato coordination in multicopper(I) clusters provide insights into the complex geometries and potential functionalities of these clusters. For instance, a copper(I) complex with a novel N₂S thiol ligand transformed into a multicopper(I) cluster, displaying an interesting mu₄-sulfido and mu₃-thiolato coordination. This structure has been compared to other cuprous thiolato/sulfido clusters, including those observed in nitrous oxide reductase, an enzyme that also utilizes a multicopper site for its catalytic activity (Lee et al., 2006).
Catalytic Insights and Bonding Descriptions
Understanding the catalytic mechanisms and bonding descriptions of mu₄-sulfido-bridged tetranuclear Cu(Z) clusters is crucial for comprehending their role in enzymatic functions and potential industrial applications. For example, the Cu(Z) cluster in nitrous oxide reductase (N₂OR) binds N₂O and facilitates its reduction to N₂, a process of significant environmental relevance. Spectroscopic studies combined with density functional calculations have shed light on the bonding and electronic structures of these clusters, revealing details about their ground states and the interactions between the copper atoms and the bridging sulfur. This knowledge is fundamental in exploring the clusters' reactivity and their potential applications in catalysis and environmental remediation (Chen et al., 2002).
Propriétés
Nom du produit |
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(3+) |
|---|---|
Formule moléculaire |
Cu4HS+3 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
copper;copper;copper(1+);sulfanide |
InChI |
InChI=1S/4Cu.H2S/h;;;;1H2/q;2*+1;+2;/p-1 |
Clé InChI |
BLDUJKGVAFLGEM-UHFFFAOYSA-M |
SMILES canonique |
[SH-].[Cu].[Cu+].[Cu+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




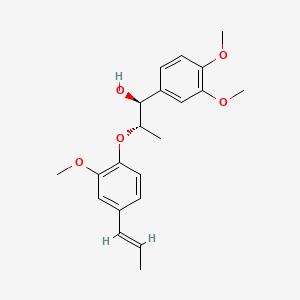
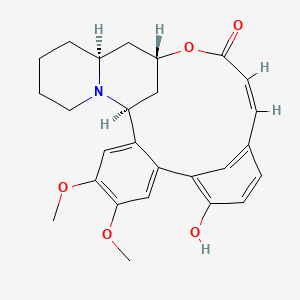
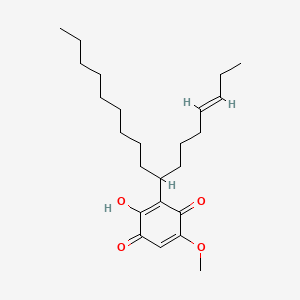
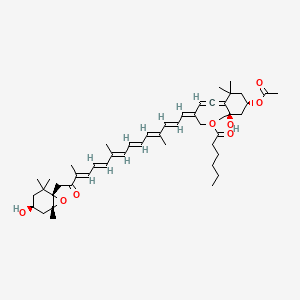

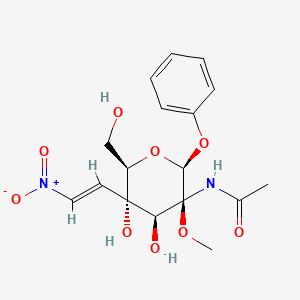
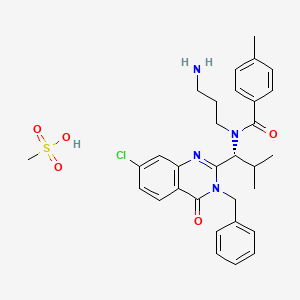

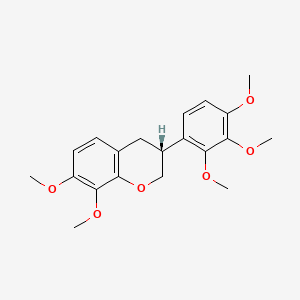
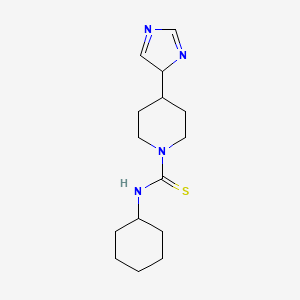

![3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)
![2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B1237591.png)